Cas no 503536-75-2 (5-(4-Methoxyphenyl)-2-pyridinamine)
5-(4-Methoxyphenyl)-2-pyridinamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Methoxyphenyl)pyridin-2-amine
- 5-(4-Methoxyphenyl)-2-pyridinamine
- 5-(4-Methoxyphenyl)-
- 2-Amino-5-(4-methoxyphenyl)pyridine
- 5-(4-methoxyphenyl)pyridin-2-ylamine
- 5-(4-methoxyphenyl)-pyridin-2-ylamine
- 5-(4-methoxy-phenyl)-pyridin-2-ylamine
- AB30251
- ACMC-209klo
- ANW-30970
- CTK8B1768
- SureCN4500005
- SCHEMBL4500005
- MFCD06802137
- AKOS004116334
- BS-28516
- CS-0206445
- DTXSID10602413
- 503536-75-2
- FT-0728683
- BB 0223185
- 2-Pyridinamine,5-(4-methoxyphenyl)-(9CI)
- DB-071176
-
- MDL: MFCD06802137
- Inchi: 1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
- InChI Key: CSWWIPYFIQSGFG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=NC(=CC=1)N
Computed Properties
- Exact Mass: 200.09500
- Monoisotopic Mass: 200.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.149
- Boiling Point: 360.552°C at 760 mmHg
- Flash Point: 171.856°C
- Refractive Index: 1.603
- PSA: 48.14000
- LogP: 2.92060
5-(4-Methoxyphenyl)-2-pyridinamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Methoxyphenyl)-2-pyridinamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Methoxyphenyl)-2-pyridinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 039614-1g |
5-(4-Methoxyphenyl)-2-pyridinamine |
503536-75-2 | 95% | 1g |
£150.00 | 2022-02-28 | |
| Fluorochem | 039614-5g |
5-(4-Methoxyphenyl)-2-pyridinamine |
503536-75-2 | 95% | 5g |
£600.00 | 2022-02-28 | |
| Chemenu | CM172580-5g |
5-(4-Methoxyphenyl)pyridin-2-amine |
503536-75-2 | 95% | 5g |
$427 | 2021-08-05 | |
| TRC | M266390-100mg |
5-(4-Methoxyphenyl)-2-pyridinamine |
503536-75-2 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | M266390-1g |
5-(4-Methoxyphenyl)-2-pyridinamine |
503536-75-2 | 1g |
$1487.00 | 2023-05-18 | ||
| Chemenu | CM172580-5g |
5-(4-Methoxyphenyl)pyridin-2-amine |
503536-75-2 | 95% | 5g |
$427 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1110279-1g |
5-(4-Methoxyphenyl)pyridin-2-amine |
503536-75-2 | 95% | 1g |
$155 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1110279-5g |
5-(4-Methoxyphenyl)pyridin-2-amine |
503536-75-2 | 95% | 5g |
$480 | 2024-05-23 | |
| Alichem | A029186835-5g |
5-(4-Methoxyphenyl)pyridin-2-amine |
503536-75-2 | 95% | 5g |
$460.56 | 2023-09-01 | |
| A2B Chem LLC | AG17227-1g |
2-Amino-5-(4-methoxyphenyl)pyridine |
503536-75-2 | 98% | 1g |
$142.00 | 2024-04-19 |
5-(4-Methoxyphenyl)-2-pyridinamine Suppliers
5-(4-Methoxyphenyl)-2-pyridinamine Related Literature
-
Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
Additional information on 5-(4-Methoxyphenyl)-2-pyridinamine
Introduction to 5-(4-Methoxyphenyl)-2-pyridinamine (CAS No. 503536-75-2)
5-(4-Methoxyphenyl)-2-pyridinamine, identified by its Chemical Abstracts Service (CAS) number 503536-75-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural properties and potential applications in drug development. The compound features a pyridine core substituted with a 4-methoxyphenyl group, which imparts unique electronic and steric characteristics, making it a valuable scaffold for designing novel therapeutic agents.
The pyridine moiety is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. In particular, the presence of an amine group at the 2-position of the pyridine ring enhances the compound's solubility and reactivity, facilitating further functionalization for targeted drug design. The 4-methoxyphenyl substituent, on the other hand, introduces hydrophobicity and electronic modulation, which can influence binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 5-(4-Methoxyphenyl)-2-pyridinamine with various biological targets. Studies suggest that this compound exhibits promising affinity for certain enzyme families involved in inflammatory pathways and cancer metabolism. For instance, preliminary docking studies have indicated that it may interact with Janus kinases (JAKs) and tyrosine kinases, which are pivotal in regulating immune responses and cell proliferation.
The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting these kinases due to their therapeutic potential in treating autoimmune diseases and solid tumors. The structural features of 5-(4-Methoxyphenyl)-2-pyridinamine make it a compelling candidate for further optimization as a kinase inhibitor. By leveraging structure-activity relationship (SAR) studies, researchers can modify key functional groups to enhance potency, selectivity, and pharmacokinetic properties.
In addition to its kinase inhibition potential, 5-(4-Methoxyphenyl)-2-pyridinamine has shown promise in preclinical models as a modulator of neurotransmitter systems. The pyridine ring's ability to cross the blood-brain barrier suggests that it could be developed into a central nervous system (CNS) therapeutic. Emerging research indicates that derivatives of this compound may exhibit effects on monoamine oxidase (MAO) inhibition, which could be relevant for treating neurodegenerative disorders such as Parkinson's disease.
The synthesis of 5-(4-Methoxyphenyl)-2-pyridinamine involves multi-step organic transformations, typically starting from commercially available precursors like 4-methoxybenzaldehyde and 2-cyanopyridine. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are commonly employed to construct the pyridine-p benzene core. Subsequent functional group transformations, including reduction of the nitrile group followed by selective amination, yield the desired product with high purity.
The analytical characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods confirm the molecular structure and purity of 5-(4-Methoxyphenyl)-2-pyridinamine, ensuring its suitability for downstream applications in drug discovery. High-resolution NMR spectra provide detailed information about proton environments and connectivity within the molecule, while MS offers insights into its molecular weight and fragmentation patterns.
Quality control protocols are essential when handling 5-(4-Methoxyphenyl)-2-pyridinamine, particularly in industrial-scale production scenarios. Impurity profiling is conducted using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify potential contaminants. Regulatory agencies require stringent quality control measures to ensure the safety and efficacy of pharmaceutical intermediates like this compound.
The future direction of research on 5-(4-Methoxyphenyl)-2-pyridinamine includes exploring its role in combination therapies with existing drugs. By investigating synergistic effects between this compound and other bioactive molecules, researchers aim to develop more effective treatment regimens for complex diseases such as cancer and inflammatory disorders. Additionally, green chemistry principles are being applied to optimize synthetic routes for higher sustainability, reducing waste generation and energy consumption during production.
In conclusion,5-(4-Methoxyphenyl)-2-pyridinamine represents a fascinating area of investigation within pharmaceutical chemistry. Its unique structural features position it as a versatile scaffold for developing novel therapeutics targeting various disease pathways. As research progresses,this compound holds promise not only as an individual drug candidate but also as a building block for more complex molecular architectures designed to address unmet medical needs.
503536-75-2 (5-(4-Methoxyphenyl)-2-pyridinamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)